2,2-Difluoro-2-(pyrazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 g/mol It is characterized by the presence of two fluorine atoms and a pyrazinyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a pyrazine derivative. One common method involves the reaction of pyrazine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine carboxylic acids, while substitution reactions can produce a variety of pyrazine derivatives with different functional groups .
Scientific Research Applications
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, influencing biological processes. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)acetic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyrazin-2-yl)acetic acid: Lacks the difluoro group, which can affect its reactivity and applications
Uniqueness
2,2-Difluoro-2-(pyrazin-2-yl)acetic acid is unique due to the presence of both the difluoro group and the pyrazine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-pyrazin-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPRYTWSMMHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.